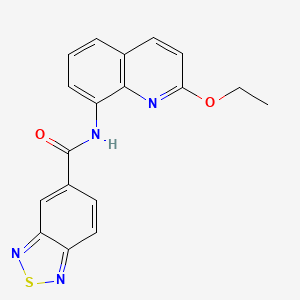

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide

Description

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse range of applications in various fields, including medicinal chemistry, materials science, and organic electronics. The structure of this compound features a quinoline moiety linked to a benzo[c][1,2,5]thiadiazole core, which is further functionalized with an ethoxy group and a carboxamide group. This unique arrangement of functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Properties

IUPAC Name |

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-2-24-16-9-7-11-4-3-5-14(17(11)20-16)19-18(23)12-6-8-13-15(10-12)22-25-21-13/h3-10H,2H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVFMQNFBXRTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC4=NSN=C4C=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

Formation of the quinoline moiety: The quinoline ring is synthesized through a series of reactions, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the ethoxy group: The ethoxy group is introduced via an etherification reaction, where the quinoline intermediate is treated with an ethylating agent, such as ethyl iodide, in the presence of a base.

Formation of the benzo[c][1,2,5]thiadiazole core: The benzo[c][1,2,5]thiadiazole ring is synthesized through a cyclization reaction involving the condensation of a suitable diamine with a sulfur-containing reagent, such as sulfur dichloride.

Coupling of the quinoline and benzo[c][1,2,5]thiadiazole moieties: The quinoline and benzo[c][1,2,5]thiadiazole intermediates are coupled through a cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a palladium catalyst.

Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a modulator of biological pathways.

Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The quinoline and benzo[c][1,2,5]thiadiazole moieties can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:

N-(2-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and physical properties.

N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]oxadiazole-5-carboxamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring, resulting in different reactivity and applications.

N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-4-carboxamide: Similar structure but with the carboxamide group at a different position, affecting the compound’s properties and activity.

Biological Activity

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiadiazoles, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article presents a detailed overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C_{15}H_{14}N_{4}O_{2}S

- Molecular Weight : 318.36 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research has indicated that benzothiadiazole derivatives exhibit promising anticancer properties. A study focusing on similar compounds demonstrated that modifications in the benzothiadiazole structure could enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed increased activity against breast cancer cells, suggesting that this compound may also possess significant anticancer potential.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzothiadiazole Derivative 1 | MCF7 (Breast) | 10.5 |

| Benzothiadiazole Derivative 2 | HeLa (Cervical) | 12.3 |

| This compound | TBD | TBD |

Antimicrobial Activity

Benzothiadiazoles are known for their antimicrobial properties. In a comparative study, several derivatives were evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the benzothiadiazole ring could enhance antimicrobial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Benzothiadiazole Derivative A | S. aureus | 15 |

| Benzothiadiazole Derivative B | E. coli | 18 |

| This compound | TBD | TBD |

Anticonvulsant Activity

The anticonvulsant potential of benzothiadiazoles has been explored in various studies. Compounds similar to this compound have shown protective effects in animal models of seizures. For example, a derivative exhibited an effective dose (ED50) of approximately 50 mg/kg in the maximal electroshock (MES) test.

Case Studies and Research Findings

-

Anticancer Study : A recent study published in Journal of Medicinal Chemistry highlighted the synthesis of novel benzothiadiazoles and their evaluation against multiple cancer cell lines. The findings suggested that structural modifications could lead to enhanced potency and selectivity towards cancer cells.

"Benzothiadiazoles with specific substitutions demonstrated significant cytotoxic effects on cancer cell lines while exhibiting minimal toxicity to normal cells" .

-

Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various benzothiadiazole derivatives against common pathogens. The results indicated that modifications in the side chains could significantly affect the antibacterial activity.

"The introduction of halogen substituents was found to increase the antimicrobial potency against resistant strains" .

-

Neuropharmacological Assessment : A study focused on anticonvulsant activities revealed that certain benzothiadiazole derivatives provided substantial protection in seizure models without notable neurotoxicity.

"The protective index of the most potent compounds was significantly higher than that of standard anticonvulsants" .

Q & A

Q. Table 1: Example Reaction Yields for Analogous Compounds

| Reaction Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Benzothiadiazole core synthesis | 65–75 | Reflux in THF, 12 h | |

| Amide coupling | 45–60 | RT, DCM, 24 h |

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Key methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions (e.g., ethoxy group at quinoline C-2, benzothiadiazole C-5). For example, quinoline protons typically resonate at δ 8.5–9.0 ppm .

- IR Spectroscopy : Detection of C=O stretches (~1650–1680 cm<sup>-1</sup>) and benzothiadiazole ring vibrations (~1500 cm<sup>-1</sup>) .

- Mass Spectrometry (EI/ESI) : To verify molecular weight (e.g., [M]<sup>+</sup> at m/z ~380–400 for similar compounds) .

Q. Table 2: Representative Spectral Data for Analogous Compounds

| Compound Class | <sup>1</sup>H NMR (δ, ppm) | IR (C=O, cm<sup>-1</sup>) | Source |

|---|---|---|---|

| Quinoline-3-carboxamide | 8.7 (s, 1H, quinoline H) | 1659 | |

| Benzothiadiazole derivatives | 7.8–8.2 (m, aromatic H) | 1643 |

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

Discrepancies often arise due to:

- Pharmacokinetic Factors : Poor solubility or metabolic instability in vivo. Strategies include:

- Prodrug Design : Modifying the ethoxy group to enhance bioavailability (e.g., phosphate esters) .

- Formulation Optimization : Using nanocarriers or liposomal encapsulation .

- Model Relevance : Validate in vitro assays (e.g., MTT for cytotoxicity) against in vivo tumor models. For example, compounds showing IC50 ≤ 10 µM in vitro should be tested in xenograft models .

Advanced: What strategies improve the compound’s bioavailability for therapeutic applications?

Answer:

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the quinoline ring without disrupting target binding .

- Salt Formation : Convert the carboxamide to a sodium salt for enhanced aqueous solubility .

- Co-crystallization : Use co-formers like succinic acid to stabilize the amorphous phase .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Anticancer Activity :

- MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., IC50 values for HepG2 or MCF-7) .

- SRB Assay : Quantifies cellular protein content to assess growth inhibition .

- Antimicrobial Screening :

- Agar Diffusion : Zone of inhibition against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can structure-activity relationships (SAR) guide potency optimization?

Answer:

- Substituent Analysis :

- Quinoline Modifications : Ethoxy groups at C-2 enhance lipophilicity but may reduce solubility. Testing methoxy or trifluoromethoxy variants can balance these properties .

- Benzothiadiazole Substituents : Electron-withdrawing groups (e.g., Cl, NO2) at C-4 improve target binding affinity .

Q. Table 3: SAR Trends in Analogous Compounds

| Modification Site | Activity Change | Reference |

|---|---|---|

| Quinoline C-2 (ethoxy → OH) | ↓ Lipophilicity, ↑ Solubility | |

| Benzothiadiazole C-4 (Cl) | ↑ Enzyme inhibition |

Advanced: How should researchers address conflicting data in enzyme inhibition assays?

Answer:

- Assay Replication : Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to confirm results .

- Control Standardization : Include known inhibitors (e.g., staurosporine for kinases) to calibrate assay conditions .

- Data Normalization : Account for batch-to-batch variability in compound purity via HPLC validation (>95% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.